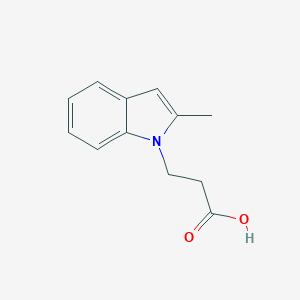
3-(2-Methyl-indol-1-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-indol-1-yl)-propionic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a propionic acid group attached to the indole ring at the 3-position and a methyl group at the 2-position.
Applications De Recherche Scientifique
Subheading: Molecular Structure and Interactions of 3-(2-Methyl-indol-1-yl)-propionic acid
This compound and its derivatives demonstrate notable molecular interactions. For instance, (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid forms a zwitterionic structure and engages in strong intermolecular hydrogen bonding, contributing to its crystal structure stability. This interaction forms layers which are further linked through weaker intermolecular bonds, forming a three-dimensional network. Notable weak C—H⋯O and N—H⋯N hydrogen bonding and π–π interactions between the aromatic rings are also present, suggesting potential applications in material science or molecular engineering (Di, 2010).
Synthesis and Antimicrobial Activity
Subheading: Synthesis and Biological Applications
A series of novel derivatives of this compound were synthesized, showing promising antimicrobial activity against Gram-positive and Gram-negative bacteria. This indicates the compound's potential as a precursor for developing new antimicrobial agents. Additionally, their ability toward anti-inflammatory activity was tested, broadening the scope of potential therapeutic applications (Gadegoni & Manda, 2013).
Crystal Structure and Stability
Subheading: Crystallography and Stability Insights
The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, closely related to this compound, reveals its importance in methylation, detoxication, and antioxidation. The indole ring's planarity and the crystal's hydrogen bond-stabilized structure suggest its significance in pharmaceutical and food industries, potentially indicating a role for this compound in similar domains (Li, Liang, & Tai, 2009).
Chemical Synthesis and Biological Activity
Subheading: Synthetic Pathways and Bioactivity
The compound's derivatives, synthesized from the intermediate (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, were tested for their antimicrobial and anti-inflammatory activities, showing potential in pharmaceutical applications. This emphasizes the compound's role as a versatile chemical precursor for generating biologically active molecules (Kutubi & Kitamura, 2011).
Propriétés
IUPAC Name |
3-(2-methylindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDOEXJZNZKRBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390386 |
Source


|
| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-33-7 |
Source


|
| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methyl-1H-indol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
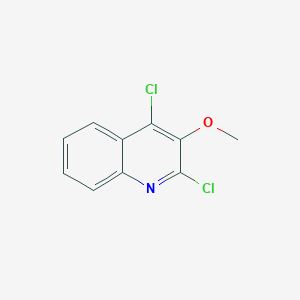
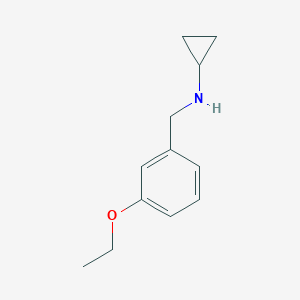
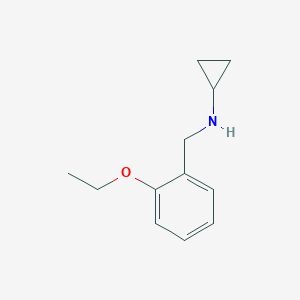

![(2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE](/img/structure/B183667.png)
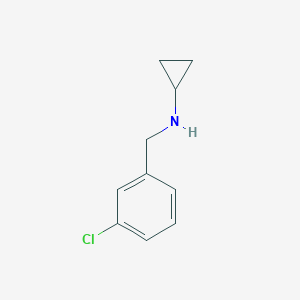
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
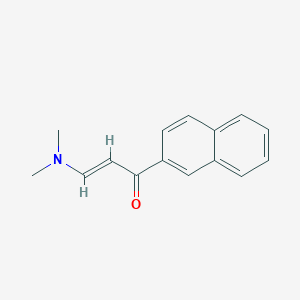
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
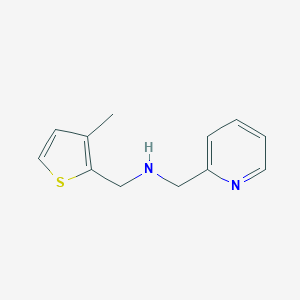
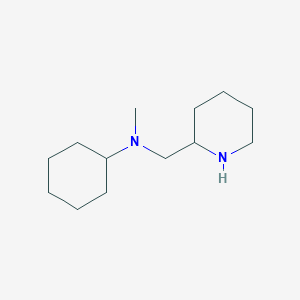
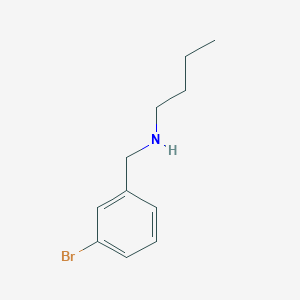
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
